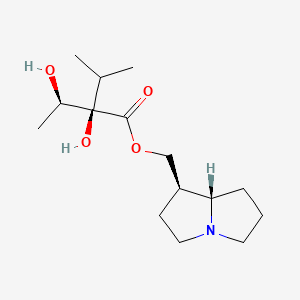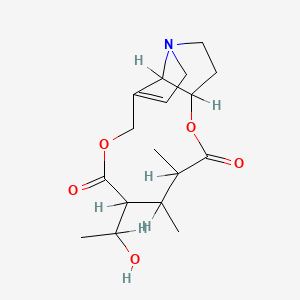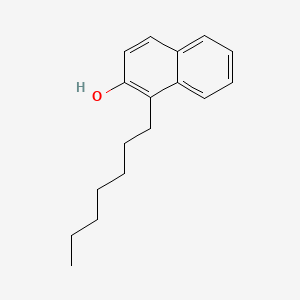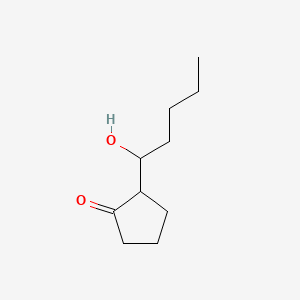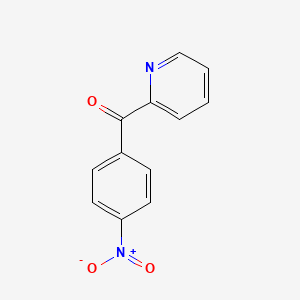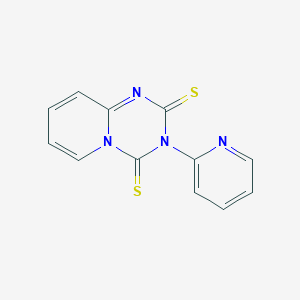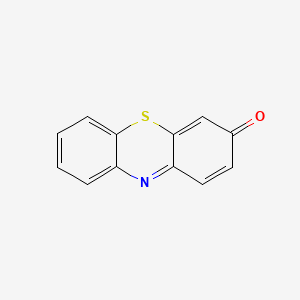
3H-Phenothiazin-3-one
Overview
Description
3H-Phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Mechanism of Action
Target of Action
3H-Phenothiazin-3-one, also known as 3-Phenothiazone, primarily targets sulfides . It acts as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides . The compound is part of the phenothiazines family, which are known therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and inhibitors of mammalian leukotrine biosynthesis .
Mode of Action
The compound interacts with its targets (sulfides) through a photochemical oxidation process . When excited by light, this compound generates reactive oxygen species (ROS), most commonly singlet oxygen (1O2) or a superoxide anion (O2. * ), which then reacts with the starting sulfide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of sulfides to sulfoxides . This transformation is significant in organic chemistry as the sulfoxide moiety plays a prominent role in many active substances and is commonly found in pharmaceuticals .
Pharmacokinetics
It’s known that the compound has high stability and chemical inertness .
Result of Action
The result of this compound’s action is the oxidation of both alkyl-aryl and alkyl-alkyl sulfides to sulfoxides . This method is also applicable in the synthesis of known pharmaceutically active compounds like Modafinil and Sulforaphane .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen. The compound requires a blue LED lamp as the irradiation source and molecular oxygen as the sole oxidant for its photocatalytic activity .
Biochemical Analysis
Biochemical Properties
3H-Phenothiazin-3-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides . This interaction involves the use of molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source. The compound’s ability to facilitate such reactions highlights its potential in green chemistry and sustainable synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a photocatalyst in the oxidation of sulfides to sulfoxides can impact cellular redox states and metabolic pathways . Additionally, the compound’s antiviral, antibacterial, and anticancer properties suggest that it can alter cellular processes to inhibit the growth and proliferation of pathogens and cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a photocatalyst, it facilitates the oxidation of sulfides to sulfoxides by generating reactive oxygen species (ROS) under blue LED irradiation . These ROS can interact with cellular components, leading to oxidative stress and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression further underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its photocatalytic activity over extended periods, making it a reliable agent for sustained biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral and anticancer activities . At higher doses, it may induce toxic or adverse effects. The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as a photocatalyst in the oxidation of sulfides to sulfoxides suggests that it can influence metabolic flux and metabolite levels . The compound’s interactions with enzymes involved in leukotriene biosynthesis and other metabolic processes further emphasize its significance in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-phenothiazin-3-one derivatives involves multiple steps. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution. The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone. This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone. Finally, this compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3H-Phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Uses molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source.
Substitution: Involves reagents like 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone and ortho-aminothiophenols.
Major Products Formed
Oxidation: Produces sulfoxides from sulfides.
Substitution: Forms various this compound derivatives.
Scientific Research Applications
3H-Phenothiazin-3-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 3H-phenothiazin-3-one, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness
This compound is unique due to its dual role as a photocatalyst and a therapeutic agent. Its ability to facilitate green chemistry reactions under mild conditions sets it apart from other phenothiazine derivatives .
Properties
IUPAC Name |
phenothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCCFHSXQHWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073912 | |
| Record name | 3H-Phenothiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-30-6 | |
| Record name | Phenothiazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenothiazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Phenothiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOTHIAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
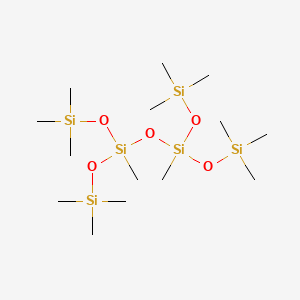
![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)
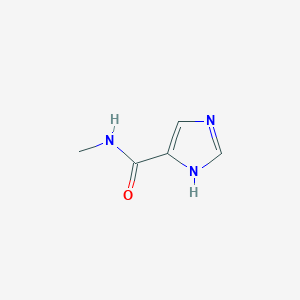
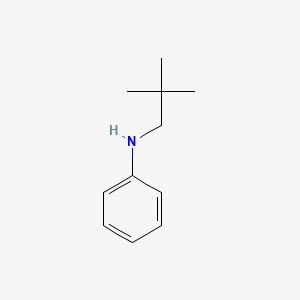

![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)
